4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one

Adenosine Receptor Pharmacology Radioligand Binding Structure-Activity Relationship

4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one, also known as MRS1066, is a synthetic furanochromone derivative belonging to a class of flavonoid-inspired compounds developed as adenosine receptor antagonists. It is a small molecule ligand with the molecular formula C₂₁H₁₆O₄ and a molecular weight of 332.3 g/mol.

Molecular Formula C21H16O4
Molecular Weight 332.3 g/mol
Cat. No. B1676823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one
SynonymsMRS1066;  MRS 1066;  MRS-1066.
Molecular FormulaC21H16O4
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4
InChIInChI=1S/C21H16O4/c1-2-23-21-16-10-11-24-18(16)13-19-20(21)17(22)12-15(25-19)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+
InChIKeyTZRUAYHMQMKKLT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one (MRS1066): Sourcing a Highly Selective A₃ Adenosine Receptor Antagonist


4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one, also known as MRS1066, is a synthetic furanochromone derivative belonging to a class of flavonoid-inspired compounds developed as adenosine receptor antagonists [1]. It is a small molecule ligand with the molecular formula C₂₁H₁₆O₄ and a molecular weight of 332.3 g/mol [2]. The compound was engineered through systematic modification of the visnagin scaffold, specifically optimizing the 4-alkoxy substituent and the 7-styryl group to achieve preferential binding and selectivity for the human adenosine A₃ receptor (hA₃AR) [1]. Its pharmacological profile is defined by competitive antagonism at hA₃AR, making it a critical tool compound for dissecting A₃ receptor-mediated pathways distinct from A₁ and A₂A subtypes.

Why 4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one Cannot Be Replaced by Its 4-Alkoxy Analogs in A₃ Receptor Studies


Substituting MRS1066 with its closest structural homologs—the 4-methoxy (MRS1065) or 4-propoxy (MRS1084) derivatives—fundamentally alters the pharmacological profile due to a steep structure-activity relationship (SAR) at the 4-position of the furanochromone core [1]. These three compounds differ only by a single methylene unit in their alkoxy substituent, yet display striking disparities in adenosine receptor binding affinity and subtype selectivity [2]. Generic replacement based solely on shared core structure or chemical similarity ignores the precise conformational and electronic requirements for optimal A₃ receptor interaction. Using an analog without verifying the 4-ethoxy substituent introduces significant variability in potency and selectivity, potentially invalidating experimental outcomes in receptor pharmacology or drug screening campaigns. The quantitative binding data below demonstrates that even a minor change from ethoxy to methoxy or propoxy results in a dramatic loss of hA₃ receptor affinity and selectivity over A₁ and A₂A subtypes.

4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one: A Direct Quantitative Comparison with 4-Methoxy and 4-Propoxy Homologs


Head-to-Head Comparison: Human A₃ Adenosine Receptor Binding Affinity (hA₃ Ki)

In a direct head-to-head study under identical assay conditions, 4-ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one (MRS1066) binds human A₃ adenosine receptors with significantly higher affinity than its 4-methoxy (MRS1065) and 4-propoxy (MRS1084) analogs [1]. The Ki value for MRS1066 was determined to be 1.16 μM, compared to 8.28 μM for MRS1065 and 3.95 μM for MRS1084.

Adenosine Receptor Pharmacology Radioligand Binding Structure-Activity Relationship

Cross-Study Validation: A₃ Versus A₁ Subtype Selectivity Ratio

MRS1066 exhibits a 31-fold selectivity for human A₃ receptors over rat A₁ receptors, a critical level of selectivity not approached by its 4-alkoxy analogs [1]. While MRS1066 displays an A₁ Ki of 35.6 μM and an A₃ Ki of 1.16 μM (ratio = 30.7), MRS1065 shows only a 3.9-fold preference (A₁ Ki = 32.6 μM, A₃ Ki = 8.28 μM) and MRS1084 a 10.1-fold preference (A₁ Ki = 40.0 μM, A₃ Ki = 3.95 μM) [1].

Receptor Subtype Selectivity Adenosine A₁ Receptor Cross-Screening

Direct Comparison: A₃ Versus A₂A Subtype Selectivity Ratio

The differentiation is most pronounced against the A₂A adenosine receptor. MRS1066 demonstrates a 29-fold selectivity for A₃ over A₂A (rA₂A Ki = 33.8 μM) [1]. In striking contrast, the 4-methoxy analog MRS1065 is virtually non-selective, with an A₂A/A₃ selectivity ratio of only 1.4 (rA₂A Ki = 11.5 μM), meaning it binds A₂A with equipotency [1]. The 4-propoxy analog MRS1084 achieves an intermediate 12.4-fold selectivity [1].

Adenosine A₂A Receptor CNS Off-Target Subtype Selectivity

Original Study Confirmation: 30-Fold Selectivity Designation and Functional Antagonism

The seminal 1996 study that introduced this compound class explicitly designated MRS1066 (compound 20) as achieving a 30-fold selectivity for human A₃ receptors versus either rat A₁ or A₂A receptors, a benchmark that guided subsequent probe development [1]. Furthermore, the study confirmed that MRS1066 and related potent derivatives effectively antagonized agonist-induced inhibition of adenylyl cyclase in CHO cells expressing cloned rat A₃ receptors, validating their functional antagonism rather than merely radioligand displacement [1]. This functional validation was not demonstrated for all less potent analogs in the series.

Functional Assay Adenylyl Cyclase Confirmatory Pharmacology

Where 4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one Delivers Proven Value: High-Impact Application Scenarios


Dissecting A₃-Specific Anti-Inflammatory and Anti-Cancer Pathways In Vitro

In cell-based models of inflammation or cancer where A₃ receptors are implicated, MRS1066 enables researchers to attribute observed effects specifically to A₃ receptor blockade. The 29-fold selectivity over A₂A receptors is critical here, as A₂A activation also modulates cAMP and inflammatory cytokine release. Using MRS1065 (the 4-methoxy analog) would result in concurrent A₂A antagonism at concentrations near its A₃ Ki of 8.28 μM, as its A₂A Ki is nearly identical at 11.5 μM, completely undermining target deconvolution [1]. MRS1066, with an A₃ Ki of 1.16 μM, can be dosed at concentrations that achieve >90% A₃ occupancy while leaving A₂A receptors largely untouched.

Validating A₃ Adenosine Receptor as a Target in Cardiovascular or Renal Disease Models

In isolated organ or whole-animal models of ischemia-reperfusion injury, the confounding effects of A₁ receptor blockade or activation are well-documented. MRS1066's 31-fold selectivity for A₃ over A₁ receptors provides a sufficient window to study A₃-mediated cardioprotection or renal protection without triggering A₁-mediated bradycardia or altered renal hemodynamics [1]. The 4-methoxy analog MRS1065, which is only 3.9-fold selective, would produce substantial A₁ occupancy at any therapeutic concentration, rendering it unsuitable for unambiguous mechanistic studies [1].

Chemical Probe for Receptor Dimerization and Signaling Bias Studies

A₃ receptors are known to form heterodimers with A₁ and A₂A receptors, and the pharmacological profile of biased signaling is sensitive to ligand structure. MRS1066, with its well-characterized selectivity profile and documented functional antagonism at adenylyl cyclase [2], serves as the optimal reference antagonist for probing A₃-selective signaling bias or allosteric modulation. Its 4-ethoxy substituent provides a distinct SAR anchor point that has been validated across multiple independent studies, making it a reproducible and trusted tool compound for detailed pharmacological profiling [2].

Screening for Novel A₃ Receptor Modulators Using a Selective Radioligand

In competition binding assays designed to identify new A₃ receptor ligands, MRS1066 provides a well-calibrated benchmark. Its known Ki of 1.16 μM and 30-fold selectivity profile make it a reliable positive control for assay validation and Z'-factor determination. Using a less selective analog risks misidentifying hits that are actually A₁ or A₂A binders, inflating false positive rates in screening campaigns. MRS1066's consistent affinity data across BindingDB [3] and the primary literature ensures reproducibility across different laboratory settings.

Quote Request

Request a Quote for 4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.